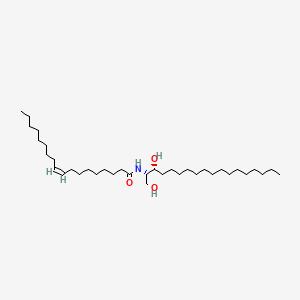

N-(9Z-octadecenoyl)-sphinganine

説明

Sphingolipids, including compounds like “N-(9Z-octadecenoyl)-sphinganine,” are essential components of cell membranes and play vital roles in cellular signaling. These lipids are involved in various physiological and pathological processes, including mitogenesis, differentiation, migration, apoptosis, cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).

Synthesis Analysis

The synthesis of sphingolipids like “this compound” involves the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and a fatty acid into 3-keto-dihydrosphingosine. This is a critical step in sphingolipid metabolism, marking the entry point into the de novo biosynthesis pathway (Bourquin, Capitani, & Grütter, 2011).

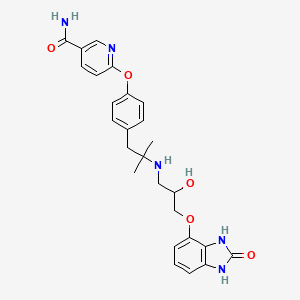

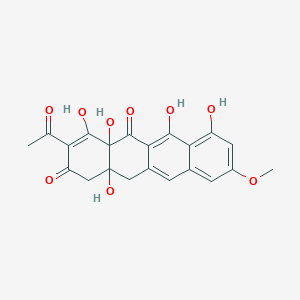

Molecular Structure Analysis

Sphingolipids' structure, including hydroxylation patterns, profoundly influences their function and interaction with other molecules within the cell. The structure-function relationship of sphingolipids is critical for their role in cell signaling and membrane organization (Marquês, Marinho, & de Almeida, 2018).

Chemical Reactions and Properties

Sphingolipids, such as “this compound,” undergo various chemical reactions, including phosphorylation by sphingosine kinase to produce sphingosine-1-phosphate (S1P), a signaling molecule that elicits various biological responses. The balance between sphingosine, S1P, and ceramide is crucial for cell survival, proliferation, and apoptosis (Zheng et al., 2019).

Physical Properties Analysis

The physical properties of sphingolipids, including “this compound,” such as hydrophobicity and amphipathic nature, are essential for their role in membrane structure and function. These properties affect the formation of lipid rafts and signaling platforms within cellular membranes (Kraft, 2017).

Chemical Properties Analysis

The chemical properties, such as the reactivity of sphingolipids towards enzymes involved in their metabolism, define their signaling capabilities and their roles in cellular processes. The enzymatic activity regulating sphingolipids' levels, such as that of sphingosine kinase and sphingosine-1-phosphate lyase, is pivotal for maintaining cellular homeostasis and signaling (Heffernan-Stroud & Obeid, 2013).

科学的研究の応用

Biosynthesis and Metabolism

N-(9Z-octadecenoyl)-sphinganine, commonly known in biochemistry as a sphingolipid, plays a crucial role in cellular processes. The study by Rother et al. (1992) highlights the biosynthesis of sphingolipids, emphasizing that dihydroceramide, rather than sphinganine, is desaturated in cultured cells. This process is significant for understanding the formation of ceramides with double bonds in their sphingoid backbones, integral to cellular sphingolipids (Rother et al., 1992).

Merrill and Wang (1986) examined the de novo biosynthesis of sphinganine and sphingosine using LM cells. Their findings suggest that N-acyl-sphinganines are first synthesized and then dehydrogenated to N-acylsphingosines, providing insights into the metabolic pathways of sphingolipids (Merrill & Wang, 1986).

Chemical Synthesis

The chemical synthesis of sphinganine and its derivatives is an area of active research. Da Silva Pinto et al. (2021) reported a short asymmetric synthesis of sphinganine, showcasing methodologies that are critical for creating sphingolipid analogs for further biological studies (Da Silva Pinto et al., 2021).

Role in Cellular Processes

Sphingolipids, including derivatives of sphinganine, play essential roles in various cellular processes. Merrill et al. (1986) demonstrated the effects of sphinganine on HL-60 cells, indicating that sphingoid bases like sphinganine can inhibit protein kinase C, thus influencing cell differentiation and growth (Merrill et al., 1986).

Analytical Techniques

Analytical methods for studying sphingolipids have also been developed. Lieser et al. (2003) introduced a methodology for the quantification of sphingosine and sphinganine using HPLC electrospray ionization tandem mass spectrometry, providing a valuable tool for studying cellular sphingolipid metabolism and signaling (Lieser et al., 2003).

作用機序

Target of Action

N-(9Z-octadecenoyl)-sphinganine, also known as N-oleoyl-D-erythro-sphinganine, is a lipid molecule included in a group of lipid molecules called ceramides . Ceramides are major lipid components in the stratum corneum of the human skin . Therefore, the primary targets of this compound are the cells in the human skin.

Mode of Action

The compound interacts with its targets by integrating into the lipid layers of the skin. It is widely used as a moisturizer in various cosmetic and personal products . Together with ceramide 1, they synergistically improve the skin barrier function in humans .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of the skin’s barrier function . By integrating into the skin’s lipid layers, it helps to retain moisture, leading to improved skin hydration and elasticity.

将来の方向性

特性

IUPAC Name |

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,34-35,38-39H,3-16,19-33H2,1-2H3,(H,37,40)/b18-17-/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQIARGPQMNBGT-WWUCIAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314764 | |

| Record name | C18:1-Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

34227-83-3 | |

| Record name | C18:1-Dihydroceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34227-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleoyl sphinganine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034227833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C18:1-Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OLEOYL SPHINGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBD7T2NL63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

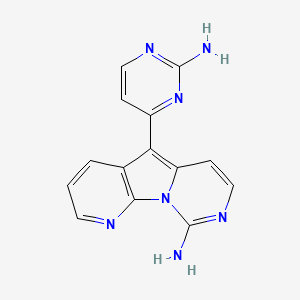

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)

![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)

![(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1242607.png)

![3-({1-[3-(1H-Imidazol-2-ylamino)-propyl]-1H-indazole-5-carbonyl}-amino)-2-(2,4,6-trimethyl-benzenesulfonylamino)-propionic acid](/img/structure/B1242609.png)

![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)